molecular formula C14H14N2O3S2 B2459004 (Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 300378-02-3

(Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2459004
CAS No.: 300378-02-3
M. Wt: 322.4
InChI Key: ASJDYFRNZCVOGU-FLIBITNWSA-N
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Description

(Z)-3-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a rhodanine-3-acetamide derivative of significant interest in medicinal chemistry research, particularly for investigating novel therapeutic agents to treat diabetic complications. The compound's core structure is known to exhibit inhibitory activity against key enzymes in the polyol pathway . Under hyperglycemic conditions, the enzyme aldose reductase (ALR2) becomes activated and reduces glucose to sorbitol, leading to osmotic and oxidative stress that contributes to conditions like nephropathy, retinopathy, and neuropathy . Rhodanine-based compounds like this propanamide derivative are designed to potentially inhibit aldose reductase (ALR2) and aldehyde reductase (ALR1) . Research on closely related 5-benzylidene rhodanine-3-acetamide derivatives has shown potent in vitro inhibition of both ALR1 and ALR2, with some analogs demonstrating higher efficacy than standard inhibitors like valproic acid and sulindac . The 4-methoxybenzylidene substitution pattern present in this compound is a key structural feature explored in the development of these pharmacologically active molecules . This makes it a valuable chemical tool for scientists studying the underlying mechanisms of diabetic complications and for conducting structure-activity relationship (SAR) studies in the design of new enzyme inhibitors .

Properties

IUPAC Name

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-19-10-4-2-9(3-5-10)8-11-13(18)16(14(20)21-11)7-6-12(15)17/h2-5,8H,6-7H2,1H3,(H2,15,17)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJDYFRNZCVOGU-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Conventional Method :

    • Reactants : 4-Methoxybenzaldehyde (1 mmol), 2-thioxothiazolidin-4-one (1 mmol)
    • Catalyst : Anhydrous sodium acetate (1 mmol)
    • Solvent : Acetic acid (1 mL)
    • Conditions : Reflux at 120°C for 2 hours
    • Yield : 82%.
  • Ultrasound-Assisted Method :

    • Reactants : Same as above
    • Catalyst : Anhydrous sodium acetate (1 mmol)
    • Solvent : Acetic acid (1 mL)
    • Conditions : Ultrasonic irradiation (35 kHz, 100 W) at 25°C for 25 minutes
    • Yield : 98%.

The ultrasound method reduces reaction time by 80% and improves yield by 16%, demonstrating the efficacy of energy-efficient protocols.

Functionalization to Propanamide Derivative

The intermediate (Z)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one undergoes alkylation and nucleophilic substitution to introduce the propanamide group.

Methylthio Group Introduction

  • Reactant : Intermediate from Step 1 (1 mmol)
  • Reagents : Iodomethane (1.2 mmol), triethylamine (1.2 mmol)
  • Solvent : Water (1 mL)
  • Conditions :
    • Conventional : Room temperature, 1 hour (85% yield)
    • Ultrasound : 25°C, 3 minutes (95% yield).

This step produces (Z)-5-(4-methoxybenzylidene)-2-(methylthio)thiazol-4(5H)-one, which is critical for subsequent amidation.

Amidation with Propanamide

  • Reactant : Methylthio intermediate (1 mmol)
  • Reagent : Propanamide (1.2 mmol)
  • Base : Potassium carbonate (1 mmol)
  • Solvent : Water (1 mL)
  • Conditions :
    • Conventional : Stirring at 25°C for 30 minutes (89% yield)
    • Ultrasound : Ultrasonic irradiation for 4 minutes (99% yield).

Optimization Data and Comparative Analysis

The table below summarizes key parameters for the critical amidation step:

Parameter Conventional Method Ultrasound Method
Reaction Time 30 minutes 4 minutes
Yield 89% 99%
Energy Consumption High Low
Solvent Volume 1 mL 1 mL

Ultrasound irradiation enhances reaction efficiency by promoting rapid mass transfer and reducing activation energy.

Structural and Mechanistic Insights

Stereochemical Control

The Z-configuration of the benzylidene group is retained throughout the synthesis due to the thermodynamic stability of the conjugated system. NMR studies confirm the planar geometry of the thiazolidinone ring and the dihedral angle (71.2°) between the toluene and heterocyclic moieties.

Green Chemistry Advantages

  • Solvent : Water replaces toxic organic solvents, aligning with green chemistry principles.
  • Catalyst : Potassium carbonate, a mild base, minimizes waste generation.

Challenges and Limitations

  • Stereochemical Purity : Minor E-isomer formation (<2%) occurs during condensation, requiring recrystallization for purification.
  • Scale-Up : Ultrasound methods face challenges in industrial-scale reactors due to energy distribution inefficiencies.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of thiazolidinone derivatives, including (Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, in cancer therapy. Research indicates that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : These compounds induce apoptosis and inhibit cell proliferation through mechanisms involving mitochondrial membrane potential disruption and caspase activation. For instance, a study on a related thiazolidinone derivative demonstrated high cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells, suggesting that structural modifications can enhance anticancer efficacy .
  • Case Study : In one investigation, the compound was synthesized and tested against breast cancer cell lines, showing promising results in reducing cell viability compared to conventional chemotherapeutics like etoposide .

Antimicrobial Activity

Thiazolidinone derivatives have also been explored for their antimicrobial properties. Research indicates that certain modifications to the thiazolidinone structure can enhance activity against both Gram-positive and Gram-negative bacteria:

  • Efficacy : A study reported that derivatives similar to this compound exhibited significant antimicrobial activity, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolidinone derivatives is crucial for optimizing their biological activity:

Structural Feature Effect on Activity
Presence of methoxy groupEnhances lipophilicity and bioavailability
Thiazolidine ringEssential for anticancer and antimicrobial activities
Substituents at position 5Influence on cytotoxicity and selectivity

Synthesis Techniques

The synthesis of this compound typically involves methods such as:

  • Knoevenagel Condensation : This method is commonly used to form the double bond between the aldehyde and the thiazolidinone derivative.
  • Catalytic Reactions : Various catalysts have been employed to enhance yields and reduce reaction times during synthesis .

Mechanism of Action

The mechanism of action of (Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Modulating Receptors: It may interact with cellular receptors to modulate immune responses.

    Inducing Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione: Similar structure but lacks the propanamide group.

    (Z)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one: Similar structure but differs in the position of the carbonyl group.

Uniqueness

(Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is unique due to the presence of the propanamide group, which may contribute to its distinct biological activities and potential applications. This structural difference can influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research.

Biological Activity

(Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and molecular docking studies associated with this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the condensation of various precursors to form the thiazolidinone core structure. The presence of a methoxybenzylidene moiety is crucial for its biological activity, enhancing interactions with biological targets.

Table 1: Synthesis Steps

StepReagents/ConditionsProduct
1Acid chloride + thioketoneThiazolidinone intermediate
2Amine + thiazolidinoneFinal product this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.004 to 0.03 mg/mL against various bacterial strains, outperforming standard antibiotics such as ampicillin and streptomycin by 10–50 fold .
  • Bacterial Strains Tested : Effective against E. cloacae, S. aureus, and B. cereus, among others .

Antifungal Activity

In addition to its antibacterial effects, the compound also demonstrated antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL.

Notable Results:

  • Most Sensitive Fungal Strain : T. viride was identified as the most susceptible, while A. fumigatus showed resistance .

Cytotoxicity Studies

Cytotoxicity assays using MTT showed that the compound has a selective toxicity profile against cancer cell lines, indicating potential for development as an anticancer agent.

Table 2: Cytotoxicity Results

Cell LineIC50 (µg/mL)
MCF-71.29
CCRF-CEM>20

The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting that it may induce apoptosis and inhibit cell growth effectively .

Molecular Docking Studies

Molecular docking studies reveal insights into the mechanism of action of this compound:

Key Insights:

  • Target Proteins : The compound is predicted to bind effectively to bacterial enzymes such as MurB, which is crucial for cell wall synthesis in bacteria .
  • Binding Affinity : High binding affinity was observed for several kinases involved in cellular signaling pathways, indicating a multifaceted mechanism of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of thiourea derivatives to form the thioxothiazolidinone core. A key step is the Knoevenagel condensation between 4-methoxybenzaldehyde and the thiazolidinone precursor under acidic or basic conditions (e.g., piperidine or acetic acid catalysis) . Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical. For example, refluxing in DMF/acetic acid mixtures (5:10 mL) for 2 hours achieves higher yields . Purification via recrystallization (DMF-ethanol) and monitoring by TLC are recommended .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methoxybenzylidene protons at δ 7.2–7.8 ppm) and carbon signals for the thioxothiazolidinone ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., molecular ion peaks at m/z 428.48 for analogs) .
  • Infrared Spectroscopy (IR) : Peaks at 1702 cm1^{-1} (C=O), 1610 cm1^{-1} (C=N), and 1250 cm1^{-1} (C-O) validate functional groups .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC values compared to standard antibiotics .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values, coupled with enzymatic inhibition studies (e.g., thymidylate synthase) .
  • Anti-inflammatory Activity : COX-2 inhibition assays or TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Purity : Validate compound purity (>95%) via HPLC .
  • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) across labs.
  • Structural Analogues : Compare activity with derivatives (e.g., halogen-substituted vs. methoxy variants) to identify substituent-dependent trends . For instance, 4-chloro substitution enhances anticancer activity, while methoxy groups improve solubility .

Q. What computational strategies predict its interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to targets like EGFR or thymidylate synthase, focusing on π-π interactions with the methoxybenzylidene group .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design optimized derivatives .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with halogen (F, Cl), hydroxy, or alkyl groups on the benzylidene ring to test electronic and steric effects .
  • Bioisosteric Replacement : Replace the thioxothiazolidinone core with rhodanine or pyrazole moieties to assess scaffold flexibility .
  • Enantiomeric Studies : Compare D/L-phenylalanine-derived analogs (e.g., compounds 39–43) using chiral HPLC and activity assays to evaluate stereochemical impact .

Q. What methodological approaches elucidate its mechanism of action?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50_{50} against kinases (e.g., CDK2) or proteases using fluorogenic substrates .
  • Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .
  • Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to visualize apoptosis/necrosis .

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